4-((4-(((4-((Tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol
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Overview
Description
4-{[4-({[4-(oxolan-3-yloxy)-1,2-benzoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}oxan-4-ol is a complex organic compound that features a unique combination of functional groups, including oxolane, benzoxazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-({[4-(oxolan-3-yloxy)-1,2-benzoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}oxan-4-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Attachment of the Oxolane Group: The oxolane group can be introduced via nucleophilic substitution reactions, where an appropriate oxolane derivative reacts with the benzoxazole intermediate.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where a secondary amine, formaldehyde, and a ketone or aldehyde are reacted together.
Final Coupling: The final step involves coupling the piperidine intermediate with the oxolane-benzoxazole intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-{[4-({[4-(oxolan-3-yloxy)-1,2-benzoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The oxolane and piperidine rings can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The benzoxazole ring can be reduced to form benzoxazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzoxazoline derivatives.
Substitution: Formation of substituted oxolane or piperidine derivatives.
Scientific Research Applications
4-{[4-({[4-(oxolan-3-yloxy)-1,2-benzoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}oxan-4-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-{[4-({[4-(oxolan-3-yloxy)-1,2-benzoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}oxan-4-ol involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the oxolane group can improve its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-{[4-({[4-(2,2,2-trifluoroethoxy)-1,2-benzoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}tetrahydro-2H-pyran-4-carboxylic acid: This compound shares a similar benzoxazole and piperidine structure but differs in the presence of a trifluoroethoxy group and a tetrahydropyran ring.
4-(oxolan-3-yloxy)benzoic acid: This compound contains an oxolane group and a benzoic acid moiety but lacks the piperidine and benzoxazole rings.
Uniqueness
4-{[4-({[4-(oxolan-3-yloxy)-1,2-benzoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}oxan-4-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H32N2O6 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[[4-[[4-(oxolan-3-yloxy)-1,2-benzoxazol-3-yl]oxymethyl]piperidin-1-yl]methyl]oxan-4-ol |
InChI |
InChI=1S/C23H32N2O6/c26-23(7-12-27-13-8-23)16-25-9-4-17(5-10-25)14-29-22-21-19(30-18-6-11-28-15-18)2-1-3-20(21)31-24-22/h1-3,17-18,26H,4-16H2 |
InChI Key |
WLLOFQROROXOMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NOC3=C2C(=CC=C3)OC4CCOC4)CC5(CCOCC5)O |
Origin of Product |
United States |
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